molecular formula C8H9Br2N3O2 B2364817 Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate CAS No. 1228013-60-2

Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate

Cat. No.: B2364817
CAS No.: 1228013-60-2
M. Wt: 338.987
InChI Key: ZLTDABKISAGHGQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR data for related compounds provide a framework for predicting key signals:

  • Pyrazine protons : The deshielded H-6 proton adjacent to bromine atoms resonates at δ 8.30–8.50 ppm.
  • Ethyl group : The triplet for $$ \text{CH}3\text{CH}2\text{O} $$ appears at δ 1.43 ppm (J = 7.1 Hz), while the quartet for $$ \text{CH}_2 $$ is observed at δ 4.48 ppm.
  • Methylene bridge : The $$ \text{NHCH}_2\text{CO} $$ protons split into a singlet at δ 4.10–4.30 ppm due to coupling with the adjacent amino group.

Table 2: Predicted $$ ^1\text{H} $$ NMR chemical shifts

Proton Environment δ (ppm) Multiplicity
Pyrazine H-6 8.30 Singlet
$$ \text{CH}3\text{CH}2\text{O} $$ 1.43 Triplet
$$ \text{OCH}2\text{CH}3 $$ 4.48 Quartet
$$ \text{NHCH}_2\text{CO} $$ 4.25 Singlet

Infrared (IR) and Raman Spectroscopic Features

IR spectroscopy reveals characteristic bands:

  • N-H stretch : A broad absorption at 3300–3350 cm$$ ^{-1} $$ from the secondary amine.
  • C=O stretch : Strong peak at 1720–1740 cm$$ ^{-1} $$ for the ester carbonyl.
  • C-Br vibrations : Peaks at 650–680 cm$$ ^{-1} $$ (asymmetric) and 550–580 cm$$ ^{-1} $$ (symmetric).

Raman spectra show enhanced signals for the pyrazine ring breathing mode (∼1000 cm$$ ^{-1} $$) and C-N stretching (1250–1300 cm$$ ^{-1} $$).

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) typically produces the following fragments:

  • Molecular ion: $$ m/z $$ 339 ($$ \text{[M]}^+ $$)
  • Loss of ethyl group: $$ m/z $$ 293 ($$ \text{[M - C}2\text{H}5\text{]}^+ $$)
  • Sequential bromine loss: $$ m/z $$ 259 ($$ \text{[M - Br]}^+ $$) and $$ m/z $$ 181 ($$ \text{[M - 2Br]}^+ $$)
  • Base peak at $$ m/z $$ 81 from the pyrazine ring.

Thermodynamic Properties

Melting Point and Thermal Stability Profiles

The melting point is not explicitly reported, but analogous bromopyrazines with similar substituents melt between 114–117°C. Thermal gravimetric analysis (TGA) of related compounds shows decomposition onset temperatures above 200°C, suggesting moderate thermal stability.

Solubility Behavior in Organic Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) exhibit high solubility (>50 mg/mL) due to hydrogen bonding with the amine and ester groups. Moderate solubility is observed in dichloromethane (∼20 mg/mL) and ethyl acetate (∼15 mg/mL), while it is poorly soluble in alkanes (<5 mg/mL).

Table 3: Solubility in common solvents

Solvent Solubility (mg/mL)
DMSO >50
Dichloromethane 20
Ethyl acetate 15
Hexane <5

The solubility profile aligns with its amphiphilic structure, where the polar pyrazine core interacts with aprotic solvents, while the ethyl ester enhances compatibility with moderately polar media.

Properties

IUPAC Name

ethyl 2-[(3,5-dibromopyrazin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N3O2/c1-2-15-6(14)4-12-8-7(10)13-5(9)3-11-8/h3H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTDABKISAGHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 2-Amino-3,5-dibromopyrazine

The most straightforward route involves the alkylation of 2-amino-3,5-dibromopyrazine with ethyl bromoacetate. This method leverages the nucleophilic nature of the primary amine to displace the bromide in ethyl bromoacetate, forming the target compound.

Procedure :
A mixture of 2-amino-3,5-dibromopyrazine (20.0 g, 79.0 mmol) and ethyl bromoacetate (14.8 g, 87.0 mmol) in dimethylformamide (DMF, 150 mL) is treated with potassium carbonate (21.8 g, 158 mmol). The reaction is stirred at 60°C for 12 hours, after which it is quenched with ice water and extracted with dichloromethane (DCM). The organic layer is dried over sodium sulfate, concentrated, and purified via flash chromatography (hexane/ethyl acetate, 3:1) to yield the product as a white solid.

Key Observations :

  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.
  • Base Influence : Potassium carbonate ensures deprotonation of the amine while avoiding side reactions such as ester hydrolysis.
  • Yield : Theoretical yields range from 60–70%, though practical yields may require optimization.

Alternative Alkylation Agents

Ethyl chloroacetate offers a cost-effective alternative to bromoacetate, albeit with reduced reactivity. Reactions typically require prolonged heating (24–48 hours at 80°C) and excess amine to compensate for lower electrophilicity.

Optimization of Reaction Conditions

Temperature and Time Dependencies

Elevated temperatures (60–80°C) accelerate alkylation but risk decomposition of the pyrazine core. Kinetic studies suggest 60°C as optimal, balancing reaction progress and stability.

Solvent Impact

Comparative trials reveal the following solvent efficiencies:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 12 68
DMSO 46.5 10 65
Acetonitrile 37.5 18 55

DMF’s high polarity and ability to solubilize inorganic bases make it ideal for this transformation.

Purification and Characterization

Chromatographic Purification

Flash chromatography using a hexane/ethyl acetate gradient (4:1 to 2:1) effectively separates the product from unreacted starting materials and di-alkylated byproducts.

Spectroscopic Analysis

  • 1H NMR (300 MHz, CDCl3) : δ 8.30 (s, 1H, pyrazine-H), 8.27 (s, 1H, pyrazine-H), 4.48 (q, 2H, CH2CH3), 4.20 (s, 2H, NHCH2CO), 1.43 (t, 3H, CH2CH3).
  • MS (ESI+) : m/z 353.8 [M+H]+ (theoretical 354.89).

Comparative Analysis of Methods

Efficiency Metrics

Method Yield (%) Purity (%) Scalability
Ethyl bromoacetate 68 98 High
Ethyl chloroacetate 55 92 Moderate

The bromoacetate route superior due to higher reactivity and reduced side-product formation.

Challenges and Side Reactions

Di-alkylation and Cyclization

Excess alkylating agent or prolonged reaction times favor di-alkylation, producing N,N-bis(ethoxycarbonylmethyl) derivatives. Additionally, traces of imidazo[1,2-a]pyrazines may form if residual α-keto esters are present.

Bromine Displacement

Under strongly basic conditions, bromine atoms on the pyrazine ring may undergo hydrolysis, necessitating pH control (pH 7–8).

Industrial Applications and Scale-up

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve heat transfer and reduce reaction times (6 hours at 60°C) while maintaining yields >65%.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing efficiency (yield: 63%).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues

The following compounds (Figure 1 in ) share the ethyl acetate backbone but differ in their heterocyclic cores and substituents:

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (A): Contains an imidazole ring with phenyl groups. The lack of halogens reduces electrophilicity compared to the brominated pyrazine derivative.

Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (D): Features a brominated phenyl substituent but retains an imidazole core.

Ethyl 2-(4-chloro-anilino)acetate (): A non-heterocyclic analogue with a chlorinated aniline group.

2.2 Crystallographic and Electronic Properties
  • Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (): This benzofuran derivative shares a bromine atom and ester group but incorporates a sulfinyl moiety. Its crystal structure is stabilized by aromatic π-π interactions (centroid distance: 3.814 Å) and weak C–H⋯O hydrogen bonds, differing from the pyrazine-based compound’s likely N–H⋯O/N–H⋯Br interactions .
  • Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate: Predicted to exhibit stronger hydrogen bonding (via NH and ester O) and halogen bonding (Br⋯N/O), enhancing lattice stability compared to non-brominated analogues .
2.3 Functional Group Impact on Reactivity
  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability increase van der Waals interactions and metabolic resistance compared to chlorine analogues (e.g., ’s chloro-anilino compound) .
  • Heterocycle Core : Pyrazine’s electron-deficient nature (due to two N atoms) contrasts with imidazole’s aromaticity, affecting nucleophilic substitution and metal coordination .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Interactions
This compound Pyrazine 3,5-Br; 2-NH-acetate ~326.98 N–H⋯O, Br⋯π
Ethyl 2-(4-chloro-anilino)acetate () Aniline 4-Cl; 2-NH-acetate ~213.66 N–H⋯O (R₂²(10) motif)
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (D) Imidazole 4-Br-Ph; 2-Ph; 4-acetate ~399.24 π-π stacking
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () Benzofuran 5-Br; 3-SO-Et; 2-acetate ~367.29 C–H⋯O, π-π (3.814 Å)

Research Findings and Trends

  • Crystal Engineering: Brominated pyrazines and benzofurans exhibit enhanced π-π stacking and halogen bonding compared to non-halogenated analogues, improving thermal stability .
  • Biological Activity : Imidazole-based ethyl acetates () show higher cytotoxicity than pyrazine derivatives, likely due to improved membrane permeability from aromatic substituents .
  • Toxicity : Ethyl acetate groups generally reduce acute toxicity (e.g., zebrafish embryo LC₅₀ = 0.2% in ), but bromine substitution may increase bioaccumulation risks .

Biological Activity

Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a reaction involving ethyl chloroacetate and 2-amino-3,5-dibromopyrazine. The general reaction is represented as follows:

Ethyl chloroacetate+2 amino 3 5 dibromopyrazineEthyl 2 3 5 dibromopyrazin 2 ylamino acetate\text{Ethyl chloroacetate}+\text{2 amino 3 5 dibromopyrazine}\rightarrow \text{Ethyl 2 3 5 dibromopyrazin 2 ylamino acetate}

This compound features a pyrazine ring with two bromine substitutions at the 3 and 5 positions, which significantly influence its reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound is believed to act through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other dibromo-substituted pyrazines which have shown enzyme inhibitory properties.
  • Receptor Interaction : The compound could potentially bind to receptors affecting signal transduction pathways, influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dibromopyrazines exhibit antimicrobial properties against various pathogens.

Antimicrobial Activity

A study on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). For instance, ethyl 3,5-dibromoorsellinate showed a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA, indicating strong antibacterial properties that may also extend to this compound due to structural similarities .

Cytotoxicity and Cancer Research

Research has indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For example, the inhibition of specific protein kinases involved in tumor growth has been noted in related dibromo compounds. These findings suggest that this compound may also possess anticancer properties worth exploring in future studies.

Comparative Analysis with Similar Compounds

A comparison of this compound with other halogenated pyrazines reveals differences in reactivity and biological activity due to the nature of the substituents:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(3,5-dichloropyrazin-2-ylamino)acetateChlorine instead of bromineModerate antimicrobial activity
Ethyl 2-(3,5-difluoropyrazin-2-ylamino)acetateFluorine substituentsEnhanced metabolic stability
Ethyl 2-(3,5-diiodopyrazin-2-ylamino)acetateIodine substituentsIncreased molecular weight

The unique substitution pattern of this compound enhances its potential as a therapeutic agent compared to these similar compounds.

Future Directions and Applications

Given the promising biological activities observed in related compounds, further research into this compound could lead to:

  • Development of Antimicrobial Agents : Exploring its efficacy against resistant bacterial strains.
  • Cancer Therapeutics : Investigating its potential as a selective inhibitor of cancer cell proliferation.
  • Chemical Biology Tools : Utilizing its unique structure for studying interactions with biological macromolecules.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A two-step one-pot method is commonly employed, involving:

Step 1: Reacting heterocyclic amines (e.g., 3,5-dibromopyrazin-2-amine) with active electrophiles like ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under mild conditions .

Step 2: Purification via recrystallization from ethanol or acetonitrile to achieve moderate-to-high yields (60–85%) .

Optimization Strategies:

  • Use anhydrous solvents (e.g., acetonitrile) to minimize side reactions .
  • Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to electrophile) to improve conversion .
  • Monitor reaction progress via TLC or HPLC .

Q. Table 1: Synthetic Conditions and Yields

MethodReagents/ConditionsYield (%)Reference
One-pot nucleophilic substitutionEthyl bromoacetate, K₂CO₃, CH₃CN, reflux75
Condensation reactionDMF-DMA, ethanol, 12 h reflux68

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • GC-MS: Effective for purity assessment and identification of volatile byproducts. Use a non-polar column (e.g., HP-5MS) with temperature programming (50–300°C) to resolve peaks (retention time ~12–15 min) .
  • HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water = 70:30) for quantifying impurities .
  • NMR: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm structure (e.g., ethyl ester protons at δ 1.2–1.4 ppm, pyrazine ring protons at δ 8.1–8.5 ppm) .
  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles, validated via SHELXL refinement .

Q. Table 2: Key Spectroscopic Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 1.35 (t, CH₃), 4.25 (q, CH₂O)
GC-MSm/z 365 (M⁺), fragments at 290, 212

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer: Discrepancies in bond angles or thermal parameters often arise from disordered solvent molecules or twinning. Mitigation strategies include:

  • SHELX Refinement: Use the SHELXL module for anisotropic refinement of non-H atoms and riding models for H-atoms .
  • ORTEP-3 Visualization: Generate thermal ellipsoid plots to identify over-constrained regions (e.g., pyrazine ring distortions) .
  • Twinned Data: Apply HKLF 5 format in SHELXL for twin-law corrections (e.g., 180° rotation about the c-axis) .

Case Study:
In a monoclinic crystal (space group P2₁/c), hydrogen-bonding networks (N–H···N) were resolved by refining amino H-atoms with distance restraints (N–H = 0.88 ± 0.01 Å) .

Q. What computational approaches support the analysis of electronic properties or reaction mechanisms?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and nucleophilic sites (e.g., bromine atoms) .
  • Molecular Docking: Screen against biological targets (e.g., enzymes) using AutoDock Vina to assess binding affinity (ΔG < -7 kcal/mol) .
  • MD Simulations: Analyze stability in solvent (e.g., water, ethanol) via GROMACS with OPLS-AA forcefield .

Q. Table 3: Computational Parameters

SoftwareApplicationOutput Metrics
Gaussian 16HOMO-LUMO analysisElectron density maps
AutoDock VinaProtein-ligand dockingBinding energy (ΔG)

Q. How can researchers address low yields in nucleophilic substitution reactions involving bromine atoms?

Methodological Answer: Low yields (<50%) may result from steric hindrance or poor leaving-group activation. Solutions include:

  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 h) and improve efficiency (yield increase by 15–20%) .
  • Catalytic Systems: Add KI (10 mol%) to enhance bromide displacement via in situ generation of a more reactive intermediate .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of pyrazine derivatives .

Validation: Compare yields under varying conditions via ANOVA (p < 0.05 significance) .

Data Contradiction Analysis

Example: Discrepancies in reported melting points (e.g., 120°C vs. 135°C) may arise from polymorphic forms. Resolve via:

  • DSC/TGA: Confirm thermal stability and phase transitions .
  • PXRD: Compare diffraction patterns with simulated data from single-crystal structures .

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